2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
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Overview
Description
2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C9H18N2·2HCl. It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through one common atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and automated control systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,8-diazaspiro[4.5]decane: A similar spirocyclic compound without the dihydrochloride salt.
2,8-Diazaspiro[4.5]decane: Another spirocyclic compound with a similar core structure but different substituents.
Uniqueness
2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-4-9(8-11)2-5-10-6-3-9;;/h10H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKFGKBLGLVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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